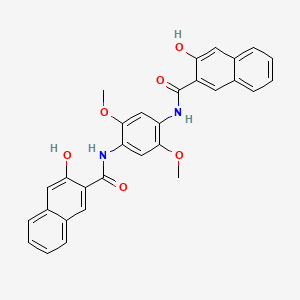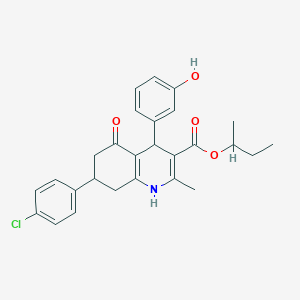![molecular formula C27H19N3O3 B4937393 N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a dibenzamide derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. BBP has been shown to bind to DNA and RNA, which may contribute to its anticancer properties. Additionally, BBP has been shown to interact with various proteins, including histone deacetylases and kinases, which may also contribute to its biological activity.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. BBP has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, BBP has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
BBP has several advantages for lab experiments, including its relative ease of synthesis and its potential as a building block for the synthesis of functional materials. Additionally, BBP has been extensively studied for its biochemical and physiological effects, which makes it a useful tool for investigating various cellular processes. However, BBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of BBP, including the investigation of its potential as an anticancer agent, the development of BBP-based functional materials, and the exploration of its interactions with various proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of BBP and its potential applications in various fields.
合成方法
BBP can be synthesized through various methods, including the reaction of 3-aminophenol with 2-chlorobenzoic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. Another method involves the reaction of 3-aminophenol with 2-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting product with 2-aminobenzoic acid. The synthesis of BBP is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
科学研究应用
BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BBP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BBP has been studied for its interactions with proteins, particularly its ability to bind to DNA and RNA. In materials science, BBP has been investigated for its potential as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
属性
IUPAC Name |
N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O3/c31-25(18-9-3-1-4-10-18)28-21-15-20(27-30-23-13-7-8-14-24(23)33-27)16-22(17-21)29-26(32)19-11-5-2-6-12-19/h1-17H,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNYQHGNZLMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)